N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide
Brand Name: Vulcanchem
CAS No.: 327033-93-2
VCID: VC21425435
InChI: InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Molecular Formula: C20H19Br2N3O3
Molecular Weight: 509.2g/mol

N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide

CAS No.: 327033-93-2

Cat. No.: VC21425435

Molecular Formula: C20H19Br2N3O3

Molecular Weight: 509.2g/mol

* For research use only. Not for human or veterinary use.

N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide - 327033-93-2

Specification

CAS No. 327033-93-2
Molecular Formula C20H19Br2N3O3
Molecular Weight 509.2g/mol
IUPAC Name N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3
Standard InChI Key GMUDYJYMDPBFEG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • A dibromo-indolinone derivative.

    • An acethydrazide precursor functionalized with an isopropyl-methylphenoxy group.

  • Reaction Mechanism:

    • The formation of the hydrazone linkage occurs through the condensation of the hydrazide group with the carbonyl functionality on the indolinone ring.

    • Bromination at the 5th and 7th positions of the indolinone ring enhances reactivity and potential biological interactions.

This process is often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for structural confirmation.

Antimicrobial Potential

Compounds with similar hydrazone linkages have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The dibromo substitution on the indolinone ring may enhance its ability to disrupt microbial cell walls or interfere with enzymatic pathways .

Applications

This compound holds promise in various fields:

  • Medicinal Chemistry: As a scaffold for designing new antimicrobial or anticancer agents.

  • Pharmaceutical Research: For studying structure-activity relationships (SARs) in hydrazone derivatives.

  • Chemical Biology: As a probe to investigate biological pathways modulated by indolinone derivatives.

Spectroscopic Data

Spectroscopic analyses confirm the molecular structure:

  • NMR (1H and 13C): Provides insights into proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR): Identifies functional groups like carbonyls and hydrazones.

Experimental Results

Studies on similar compounds have shown:

  • Inhibition of bacterial growth at micromolar concentrations.

  • Cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .

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